8-CHLORO-3-IODOIMIDAZO[1,5-A]PYRAZINE
Overview
Description
8-CHLORO-3-IODOIMIDAZO[1,5-A]PYRAZINE is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family This compound is characterized by the presence of chlorine and iodine substituents on the imidazo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-CHLORO-3-IODOIMIDAZO[1,5-A]PYRAZINE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of iodine-promoted cyclization reactions. For instance, the reaction of 2-chloro-3-iodopyrazine with suitable amines under oxidative conditions can lead to the formation of the desired imidazo[1,5-a]pyrazine scaffold .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent quality and yield. The use of transition metal catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 8-CHLORO-3-IODOIMIDAZO[1,5-A]PYRAZINE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: Further cyclization reactions can modify the imidazo[1,5-a]pyrazine core to create more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace halogen atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,5-a]pyrazines with different functional groups, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
8-CHLORO-3-IODOIMIDAZO[1,5-A]PYRAZINE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 8-CHLORO-3-IODOIMIDAZO[1,5-A]PYRAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry, particularly as antituberculosis agents.
Imidazo[1,2-a]pyrazine: Versatile scaffold in organic synthesis and drug development.
Imidazo[1,5-a]pyridine: Significant structural component in agrochemicals and pharmaceuticals.
Uniqueness: 8-CHLORO-3-IODOIMIDAZO[1,5-A]PYRAZINE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H3ClIN3 |
---|---|
Molecular Weight |
279.46 g/mol |
IUPAC Name |
8-chloro-3-iodoimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H3ClIN3/c7-5-4-3-10-6(8)11(4)2-1-9-5/h1-3H |
InChI Key |
CLMRHFYLFOIZIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2I)C(=N1)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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